molecular formula C18H17FN2O3S2 B2758388 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895448-06-3

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Cat. No. B2758388
CAS RN: 895448-06-3
M. Wt: 392.46
InChI Key: TWKKHTTVTDYUBJ-CZIZESTLSA-N
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Description

“6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” is a chemical compound with the CAS number 79226-34-9 . It has a molecular weight of 182.22 and a molecular formula of C8H7FN2S .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine” consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Potential Therapeutic Applications

Photodynamic Therapy for Cancer Treatment

Compounds related to "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide" have been explored for their suitability in photodynamic therapy (PDT). A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, exhibiting significant photosensitizing properties for PDT, an effective treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Novel Syntheses and Antimicrobial Evaluations

Research into novel synthetic pathways and the antimicrobial efficacy of related compounds has been conducted. For instance, microwave-assisted synthesis has been applied to create new pyrido[3,2-f][1,4]thiazepines, showing unusual coupling reactions and providing compounds with potential antimicrobial properties (Faty, Youssef, & Ayman M. S. Youssef, 2011).

Anticancer Properties

Synthesis and Anticancer Activity Evaluation

A variety of benzimidazole derivatives, including 2-substituted benzimidazoles, have been synthesized and evaluated for their anticancer activities. These efforts have led to the identification of compounds with promising in vitro anticancer properties against various human cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Refaat, 2010).

Novel Syntheses for Biological and Pharmacological Screening

Exploration of Antitumor and Antimicrobial Potentials

Syntheses of new compounds have also focused on evaluating their antitumor and antimicrobial potentials. For example, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential utility of related chemical structures in developing new anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(22)20-18-21(2)15-8-5-13(19)11-16(15)25-18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKHTTVTDYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

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